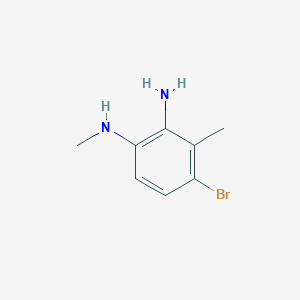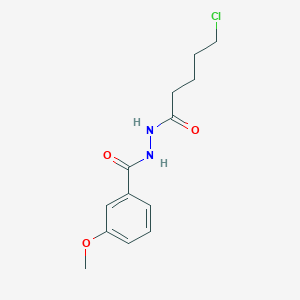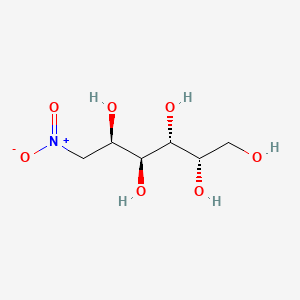
4-bromo-N1,3-dimethylbenzene-1,2-diamine
Descripción general
Descripción
“4-bromo-N1,3-dimethylbenzene-1,2-diamine” is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two amine groups (NH2) and one bromine atom attached to it . The two amine groups are substituted with methyl groups .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.497±0.06 g/cm3 and a predicted boiling point of 308.2±42.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Synthesis of Electrochromic Materials
One of the significant applications of derivatives similar to 4-bromo-N^1,3-dimethylbenzene-1,2-diamine is in the synthesis of electrochromic materials. Huang et al. (2021) developed novel electroactive aromatic poly(ether sulfone)s (PES) using dimethylamine-substituted triphenylamine (TPA) derivatives. These materials exhibit promising properties for electrochromic devices, including high coloration contrast and excellent electrochemical stability, hinting at the potential utility of related brominated diamines in the field of electrochromic materials and devices (Huang, Kung, Shao, & Liou, 2021).
Polymer Synthesis
The versatility of 4-bromo-N^1,3-dimethylbenzene-1,2-diamine and its derivatives extends to polymer science, where these compounds serve as building blocks for the synthesis of novel polyimides and other polymers. For instance, Choi, Cho, and Yoon (2010) prepared triphenylamine-based novel diamine monomers for polyimide synthesis, showcasing the potential of brominated diamines in creating materials with desirable thermal, optical, and electrical properties (Choi, Cho, & Yoon, 2010).
Sensing Applications
In the domain of sensing, brominated diamines are utilized in the synthesis of coordination polymers with specific sensing capabilities. Bogale et al. (2017) demonstrated the development of a terbium(III)-based coordination polymer capable of selectively sensing nitroaromatic compounds and ferric ions. This research underscores the application of brominated diamines in fabricating sensitive and selective luminescent sensors for environmental monitoring and security applications (Bogale, Chen, Ye, Zhang, Yiwen, Liu, Zheng, Rauf, & Ning, 2017).
Propiedades
IUPAC Name |
4-bromo-1-N,3-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQAAHJUBWXUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)



![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)

![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)




